molecular formula C10H8ClFO3 B1375442 Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate CAS No. 868373-87-9

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate

Cat. No. B1375442
Key on ui cas rn: 868373-87-9
M. Wt: 230.62 g/mol
InChI Key: GXGZQUYKBHOIML-UHFFFAOYSA-N
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Patent
US07897607B2

Procedure details

To 7.4 g (77.7 mmol) of magnesium chloride and 9.02 g (116.1 mmol) of methyl acetoacetate was added 30 mL acetonitrile. The mixture was cooled in an ice bath and 12.6 mL (155.4 mmol) of pyridine was slowly added while keeping the temperature below 5° C. The reaction was removed from the ice bath and was stirred for 30 min. at room temperature. A solution of 15.0 g (77.7 mmol) 2-chloro-6-fluorobenzoyl chloride in 20 mL toluene was added to the reaction and the mixture was subsequently refluxed for four hours. The reaction was then cooled to room temperature and carefully treated with 6.5 mL (98.1 mmol) of concentrated sulfuric acid. The reaction was diluted with water and the layers were separated. The aqueous layer was extracted with dichloromethane and the combined organic layers were dried over sodium sulfate and concentrated to a residue. The residue was purified by flash chromatography eluting with 15% ethyl acetate/hexanes mixture to give 14.0 g (78%) of the title compound as a reddish-pink oil.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl-].[Mg+2].[Cl-].[C:4]([O:10][CH3:11])(=[O:9])[CH2:5][C:6]([CH3:8])=[O:7].N1C=CC=CC=1.[Cl:18][C:19]1[CH:27]=[CH:26][CH:25]=[C:24]([F:28])C=1C(Cl)=O.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.O.C(#N)C>[Cl:18][C:19]1[CH:27]=[CH:26][CH:25]=[C:24]([F:28])[C:8]=1[C:6](=[O:7])[CH2:5][C:4]([O:10][CH3:11])=[O:9] |f:0.1.2|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
9.02 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
6.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
The reaction was removed from the ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was subsequently refluxed for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 15% ethyl acetate/hexanes mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)F)C(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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